Cas no 81763-59-9 (2,2'-Dimethoxy-5,5'-dinitro-1,1'-biphenyl)

2,2'-Dimethoxy-5,5'-dinitro-1,1'-biphenyl is a biphenyl derivative featuring methoxy and nitro functional groups at specific positions on the aromatic rings. This compound is of interest in organic synthesis and materials science due to its electron-withdrawing nitro groups and sterically hindered structure, which can influence reactivity and stability. The dimethoxy substituents enhance solubility in organic solvents, facilitating its use in cross-coupling reactions or as a precursor for advanced intermediates. Its rigid biphenyl backbone and functional group arrangement make it a potential candidate for applications in liquid crystals, polymers, or energetic materials. The compound's purity and well-defined structure ensure reproducibility in research and industrial processes.
2,2'-Dimethoxy-5,5'-dinitro-1,1'-biphenyl structure
81763-59-9 structure
Product Name:2,2'-Dimethoxy-5,5'-dinitro-1,1'-biphenyl
CAS No:81763-59-9
MF:C14H12N2O6
MW:304.254883766174
CID:1061085
PubChem ID:1922588
Update Time:2025-06-08

2,2'-Dimethoxy-5,5'-dinitro-1,1'-biphenyl Chemical and Physical Properties

Names and Identifiers

    • 2,2'-Dimethoxy-5,5'-dinitro-1,1'-biphenyl
    • 1-methoxy-2-(2-methoxy-5-nitrophenyl)-4-nitrobenzene
    • AKOS022119515
    • 81763-59-9
    • 2,2'-dimethoxy-5,5'-dinitrobiphenyl
    • STL330505
    • DB-292119
    • Inchi: 1S/C14H12N2O6/c1-21-13-5-3-9(15(17)18)7-11(13)12-8-10(16(19)20)4-6-14(12)22-2/h3-8H,1-2H3
    • InChI Key: ISIJNYMGURMKOL-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC(=CC=1C1C=C(C=CC=1OC)[N+](=O)[O-])[N+](=O)[O-]

Computed Properties

  • Exact Mass: 304.06953611g/mol
  • Monoisotopic Mass: 304.06953611g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 369
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 110Ų

2,2'-Dimethoxy-5,5'-dinitro-1,1'-biphenyl Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D446770-50mg
2,2'-Dimethoxy-5,5'-dinitro-1,1'-biphenyl
81763-59-9
50mg
$173.00 2023-05-18
TRC
D446770-500mg
2,2'-Dimethoxy-5,5'-dinitro-1,1'-biphenyl
81763-59-9
500mg
$1326.00 2023-05-18
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